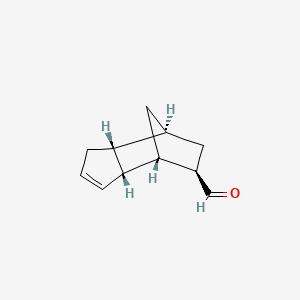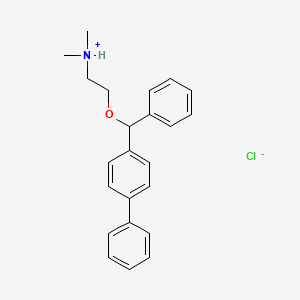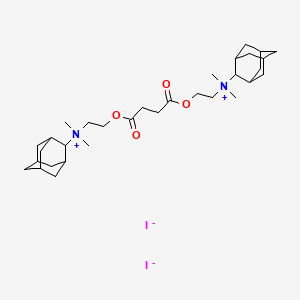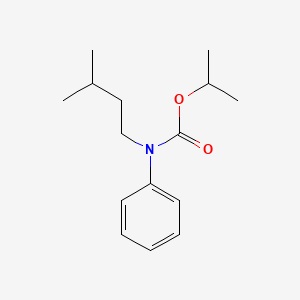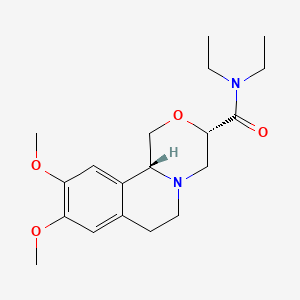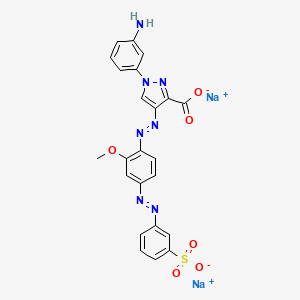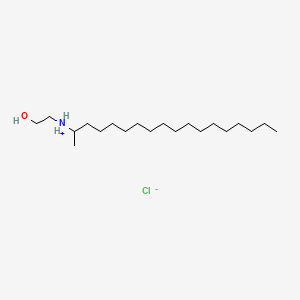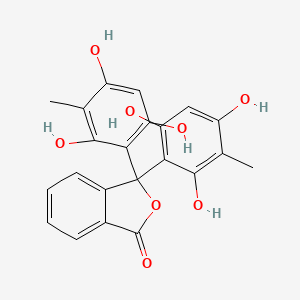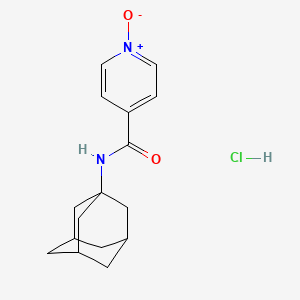
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride is a chemical compound with the molecular formula C16-H20-N2-O2.Cl-H and a molecular weight of 308.84 . This compound is known for its unique structure, which includes an adamantyl group, a derivative of adamantane, and an isonicotinamide moiety. The presence of the adamantyl group imparts significant stability and lipophilicity to the compound, making it an interesting subject for various scientific studies.
Preparation Methods
The synthesis of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride typically involves the reaction of isonicotinamide with 1-adamantylamine under specific conditions. The reaction is carried out in the presence of an oxidizing agent to introduce the 1-oxide functionality. The hydrochloride salt is then formed by treating the product with hydrochloric acid. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.
Reduction: Reduction reactions can convert the 1-oxide group back to the parent amine.
Substitution: The adamantyl group can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride.
Scientific Research Applications
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases where oxidative stress is a factor.
Industry: Utilized in the development of new materials with enhanced stability and performance
Mechanism of Action
The mechanism of action of Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride involves its interaction with specific molecular targets. The adamantyl group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. The 1-oxide functionality can participate in redox reactions, potentially modulating oxidative stress pathways. These interactions can lead to various biological effects, depending on the specific context and target .
Comparison with Similar Compounds
Isonicotinamide, N-(1-adamantyl)-, 1-oxide, hydrochloride can be compared with other similar compounds, such as:
Isonicotinamide, N-(1-adamantyl)-: Lacks the 1-oxide functionality, resulting in different chemical and biological properties.
N-(1-adamantyl)isonicotinamide: Similar structure but without the 1-oxide group, affecting its reactivity and applications.
N-(2-(1-adamantyl)ethyl)isonicotinamide:
Properties
CAS No. |
61876-35-5 |
|---|---|
Molecular Formula |
C16H21ClN2O2 |
Molecular Weight |
308.80 g/mol |
IUPAC Name |
N-(1-adamantyl)-1-oxidopyridin-1-ium-4-carboxamide;hydrochloride |
InChI |
InChI=1S/C16H20N2O2.ClH/c19-15(14-1-3-18(20)4-2-14)17-16-8-11-5-12(9-16)7-13(6-11)10-16;/h1-4,11-13H,5-10H2,(H,17,19);1H |
InChI Key |
FMTARHPSVMMXJE-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)C4=CC=[N+](C=C4)[O-].Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


